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Introduction

Enterolactone (ENL) is a bioactive mammalian lignan produced by the gut microbiota from the
metabolism of dietary plant lignans.[1][2] Plant lignans, such as secoisolariciresinol,
matairesinol, pinoresinol, and lariciresinol, are abundant in foods like flaxseed, sesame seeds,
whole grains, fruits, and vegetables.[1][3] Following ingestion, these precursors are converted
by intestinal bacteria into the enterolignans, primarily enterodiol (ED) and enterolactone.[3][4]
Enterodiol can be further oxidized to enterolactone.[5] Due to its potential role in human
health, including associations with reduced risk for chronic diseases like hormone-dependent
cancers and cardiovascular disease, understanding the pharmacokinetics and bioavailability of
enterolactone is of significant interest to researchers and drug development professionals.[2]
[6] This guide provides an in-depth overview of the absorption, distribution, metabolism, and
excretion (ADME) of enterolactone, details of experimental methodologies, and a summary of

its influence on key signaling pathways.

Absorption, Distribution, Metabolism, and Excretion
(ADME)

The journey of dietary lignans to circulating enterolactone is a multi-step process involving
extensive metabolism by both gut microbes and human enzymes.

Absorption
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Plant lignans are ingested primarily as glycosides, which are hydrolyzed by intestinal bacteria
to their aglycone forms.[3] These aglycones, such as secoisolariciresinol and matairesinol,
undergo a series of demethylation and dehydroxylation reactions by various bacterial genera in
the colon to form enterodiol and enterolactone.[3] Enterodiol itself can be converted to
enterolactone by intestinal bacteria.[5] Once formed in the large intestine, enterolactone and
enterodiol are absorbed.[3][7] Studies show that enterolignans begin to appear in plasma
approximately 8-10 hours after the ingestion of their plant precursors, indicative of the time
required for microbial conversion in the colon.[6][8]

Distribution

Following absorption, enterolactone is distributed throughout the body via the systemic
circulation.[9] It has been detected in various tissues, including the intestine, liver, kidney,
breast, heart, and brain, with higher concentrations typically found in the liver and kidney.[9] In
plasma, enterolactone is found in its free form as well as conjugated to glucuronic acid and
sulfate.[10] Enterolactone glucuronide is the major conjugated form found in human plasma.
[10] The unbound fraction of enterolactone in rat plasma is reported to be 2%, suggesting
significant plasma protein binding.[9]

Metabolism

Enterolactone undergoes extensive phase Il metabolism, primarily in the gut epithelium and
the liver.[3][11] The main metabolic pathways are glucuronidation and sulfation, which result in
the formation of enterolactone-glucuronide and enterolactone-sulfate.[3][11] These
conjugation reactions increase the water solubility of enterolactone, facilitating its excretion.[3]
Some of the conjugated enterolignans secreted in bile can undergo enterohepatic recycling,
where they are re-excreted into the intestine and potentially reabsorbed.[3][12] Further
metabolism can occur through aromatic monohydroxylation, creating novel metabolites that
have been identified in human urine.[13]

Excretion

The primary route of excretion for enterolactone and its metabolites is via the urine.[3][5] After
a single dose of a lignan precursor, up to 40% can be recovered in the urine as enterolignans
within three days, with enterolactone accounting for the majority (around 58%) of this.[6][7][8]
Enterolignans are also excreted in the feces.[5] The half-life of enterolactone is significantly
longer than that of enterodiol, contributing to its predominance in circulation and urine.[3][6]
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Pharmacokinetic Parameters

Quantitative analysis of enterolactone pharmacokinetics provides crucial data for
understanding its behavior in the body. The following tables summarize key parameters from
human studies.

Table 1: Pharmacokinetic Parameters of Enterolignans After a Single Oral Dose of
Secoisolariciresinol Diglucoside (SDG) (1.31 pmol/kg)

Parameter Enterodiol (Mean * SD) Enterolactone (Mean * SD)
Tmax (h) 14.8+5.1 19.7 6.2

Elimination Half-life (t¥2) (h) 44+1.3 126 +5.6

AUC (nmol/L-h) 966 + 639 1762 + 1117

Mean Residence Time (h) 206 £5.9 35.8+10.6

Source: Kuijsten et al., 2005[6][8]

Table 2: Pharmacokinetic Parameters After a Single Oral Dose of 36 mg 7-Hydroxymatairesinol
(7-HMR)

Analyte Cmax Tmax (h)
7-HMR 757.08 ng/mL 1
Enterolactone (ENL) 4.8 ng/mL 24

Source: Udani et al., 2007[14][15]

Bioavailability

The bioavailability of enterolactone is highly dependent on the activity of an individual's gut
microbiota and the nature of the dietary source of plant lignans.[1] There is considerable inter-
individual variation in the ability to produce enterolignans.[5] The physical form of the food
source also plays a critical role. For instance, the bioavailability of enterolignans is substantially
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enhanced when flaxseed is crushed or milled compared to when it is consumed whole.[16] The
relative bioavailability from whole flaxseed was found to be only 28% of that from ground
flaxseed, while crushed flaxseed was 43% as bioavailable as ground.[16]

Experimental Protocols

Accurate quantification of enterolactone and its metabolites is essential for pharmacokinetic
studies.

Quantification of Enterolactone in Plasma by LC-MS/MS

A common and highly sensitive method for quantifying enterolactone and its conjugates is
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[10][17]

o Sample Preparation (Solid-Phase Extraction - SPE):
o Plasma samples (e.g., 100 pL) are diluted with water (e.g., 300 pL).[18]

o The diluted samples are cleaned up using an SPE plate (e.g., Oasis HLB 96-well plate).
[18]

o The analytes are eluted, evaporated to dryness, and reconstituted in the mobile phase for
injection into the LC-MS/MS system.

o Chromatography and Mass Spectrometry:
o LC System: A high-performance liquid chromatography system is used for separation.

o Mass Spectrometer: A tandem mass spectrometer operating in electrospray ionization
(ESI) mode is used for detection.

o Quantification: Isotope dilution is often employed, using labeled internal standards (e.g.,
13C3-enterolactone) to ensure accuracy.[17] The method can be designed to quantify
free enterolactone, enterolactone-glucuronide, and enterolactone-sulfate directly.[10]

e Method Validation:

o The method is validated for accuracy, precision, linearity, and sensitivity.
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o The Lower Limit of Quantification (LLOQ) for enterolactone sulfate has been reported as
low as 16 pM, 26 pM for enterolactone glucuronide, and 86 pM for free enterolactone,
demonstrating very high sensitivity.[10]

In Vivo Pharmacokinetic Study Design

A typical clinical study to determine the pharmacokinetics of enterolactone involves the

following steps:

Subject Recruitment: Healthy volunteers are recruited for the study.

Washout Period: Subjects undergo a washout period where they consume a diet low in
lignans to establish baseline levels.[16]

Dosing: A single oral dose of a purified plant lignan precursor, such as secoisolariciresinol
diglucoside (SDG) or 7-hydroxymatairesinol (7-HMR), is administered.[6][14]

Sample Collection:

o Blood: Serial blood samples are collected at multiple time points before and after dosing
(e.g.,0,1,2, 4,8, 12, 24, 48, 72 hours) to determine plasma concentrations over time.[6]
[15]

o Urine: Complete 24-hour urine collections are often performed for several days to
measure cumulative excretion.[6][7]

Sample Analysis: Plasma and urine samples are analyzed for enterolactone and its
metabolites using a validated method like LC-MS/MS.

Pharmacokinetic Analysis: The concentration-time data are used to calculate key
pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.

Mandatory Visualizations
Metabolic and Experimental Workflows

The following diagrams illustrate the metabolic pathway of dietary lignans to enterolactone

and a typical experimental workflow for its quantification.
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Metabolic Pathway of Dietary Lignans to Enterolactone
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Caption: Conversion of dietary lignans to enterolactone by gut microbiota.
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Experimental Workflow for Enterolactone Quantification
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Caption: Workflow for quantifying enterolactone in plasma via LC-MS/MS.
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Signaling Pathways

Enterolactone has been shown to modulate several key cellular signaling pathways.

o Estrogen Receptor (ER) Signaling: Enterolactone is classified as a phytoestrogen and can
activate estrogen receptor-mediated transcription, with a preference for ERa.[19] This

activation can trigger non-genomic estrogen signaling pathways, including the Erk1/2 and
PI3K/Akt pathways.[20][21]

Enterolactone and Estrogen Receptor Signaling

Enterolactone

Binds & Activates

Estrogen Receptor (ERq)

PI3K Ras
Akt Erk1/2 (MAPK)

Cell Proliferation,
Chemokine Secretio

Click to download full resolution via product page

Caption: Enterolactone activates non-genomic ER signaling pathways.
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« Insulin-Like Growth Factor-1 Receptor (IGF-1R) Signaling: At nutritionally relevant
concentrations, enterolactone can inhibit the IGF-1 receptor signaling pathway, which is
critical for the growth and progression of certain cancers.[22]

Inhibition of IGF-1R Signaling by Enterolactone
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Caption: Enterolactone inhibits IGF-1R and downstream signaling.

* NF-kB Signaling: Enterolactone has demonstrated immunomodulatory effects by acting on
the Nuclear Factor-kB (NF-kB) signaling pathway. It can prevent the degradation of I-kB,
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which in turn inhibits the activation of NF-kB and reduces the production of pro-inflammatory
cytokines like TNF-a.[23]

Modulation of NF-kB Signaling by Enterolactone
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Caption: Enterolactone inhibits NF-kB activation by stabilizing I-B.

Conclusion

The pharmacokinetics of enterolactone are complex, characterized by extensive microbial
metabolism in the gut, absorption from the colon, significant phase Il conjugation, and
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enterohepatic recycling before ultimate excretion.[3] Bioavailability is highly variable and
influenced by both host microbial factors and the dietary matrix.[5][16] The relatively long half-
life of enterolactone compared to its precursor enterodiol allows it to accumulate in plasma
and serve as a reliable biomarker of lignan intake.[6] Understanding these pharmacokinetic
properties, alongside its mechanisms of action on key signaling pathways, is fundamental for
evaluating the health effects of lignan-rich diets and for the potential development of
enterolactone as a therapeutic agent or nutraceutical.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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